N-cyclopentylbutanamide
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Overview
Description
N-cyclopentylbutanamide is an organic compound with the molecular formula C₉H₁₇NO. It is classified as an amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its cyclopentyl group attached to the nitrogen atom, which influences its chemical properties and reactivity.
Scientific Research Applications
N-cyclopentylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on amide-containing compounds often explore their interactions with biological systems, including enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclopentylbutanamide can be synthesized through various methods. One common approach involves the reaction of cyclopentylamine with butanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Cyclopentylamine+Butanoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentylbutanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce cyclopentylamine and butanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄), this compound can be reduced to N-cyclopentylbutylamine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.
Substitution: Various nucleophiles, appropriate solvents.
Major Products:
Hydrolysis: Cyclopentylamine, butanoic acid.
Reduction: N-cyclopentylbutylamine.
Substitution: Depends on the nucleophile used.
Mechanism of Action
The mechanism of action of N-cyclopentylbutanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopentyl group can influence the compound’s binding affinity and specificity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
N-cyclopentylacetamide: Similar structure but with an acetyl group instead of a butanoyl group.
N-cyclopentylpropionamide: Contains a propionyl group instead of a butanoyl group.
Uniqueness: N-cyclopentylbutanamide is unique due to its specific carbon chain length and the presence of the cyclopentyl group. This combination influences its physical and chemical properties, making it distinct from other amides with different alkyl chains.
Properties
IUPAC Name |
N-cyclopentylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-5-9(11)10-8-6-3-4-7-8/h8H,2-7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTIMADINBSPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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